4-Pyrimidinethiol
Overview
Description
4-Pyrimidinethiol, also known as 5,6-diaminopyrimidine-4-thiol, is a compound with the molecular formula C4H6N4S and a molecular weight of 142.182 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
A silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol was successfully synthesized using a hydrothermal technique . The synthesis involved the combination of silver and 4,6-diamino-2-pyrimidinethiol . This coordination polymer exhibited excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines .
Molecular Structure Analysis
The molecular structure of 4-Pyrimidinethiol consists of a pyrimidine ring with a thiol (-SH) group and two amino (-NH2) groups attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol demonstrated excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines . The catalyst was reused for at least four times under the optimized reaction conditions without any significant loss of its catalytic activity .
Scientific Research Applications
Anti-Inflammatory Applications
Specific Scientific Field
Summary of the Application
Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antimicrobial Applications
Specific Scientific Field
Summary of the Application
Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit antimicrobial effects .
Methods of Application or Experimental Procedures
The antimicrobial effects of pyrimidines are typically evaluated using in vitro susceptibility testing, where the compound is tested against various bacterial strains .
Results or Outcomes
Numerous pyrimidines have been found to exhibit potent antimicrobial effects .
Anticancer Applications
Specific Scientific Field
Summary of the Application
Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit anticancer effects .
Methods of Application or Experimental Procedures
The anticancer effects of pyrimidines are typically evaluated using in vitro and in vivo tumor models .
Results or Outcomes
Numerous pyrimidines have been found to exhibit potent anticancer effects .
Antiviral Applications
Specific Scientific Field
Summary of the Application
Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit antiviral effects .
Methods of Application or Experimental Procedures
The antiviral effects of pyrimidines are typically evaluated using in vitro susceptibility testing, where the compound is tested against various viral strains .
Results or Outcomes
Numerous pyrimidines have been found to exhibit potent antiviral effects .
Antioxidant Applications
Specific Scientific Field
Summary of the Application
Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit antioxidant effects .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are typically evaluated using in vitro antioxidant assays, where the compound’s ability to scavenge free radicals is assessed .
Results or Outcomes
Numerous pyrimidines have been found to exhibit potent antioxidant effects .
properties
IUPAC Name |
1H-pyrimidine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXHFMCFLLMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903817 | |
Record name | NoName_4575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinethiol | |
CAS RN |
1450-86-8 | |
Record name | 4-Pyrimidinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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